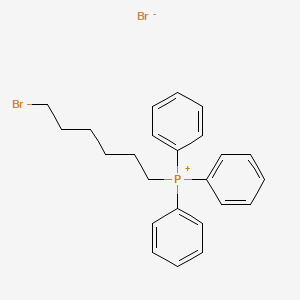Phosphonium, (6-bromohexyl)triphenyl-, bromide
CAS No.: 83152-22-1
Cat. No.: VC8356744
Molecular Formula: C24H27Br2P
Molecular Weight: 506.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83152-22-1 |
|---|---|
| Molecular Formula | C24H27Br2P |
| Molecular Weight | 506.3 g/mol |
| IUPAC Name | 6-bromohexyl(triphenyl)phosphanium;bromide |
| Standard InChI | InChI=1S/C24H27BrP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21H2;1H/q+1;/p-1 |
| Standard InChI Key | RJXLPJGHUJHULP-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)[P+](CCCCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
| Canonical SMILES | C1=CC=C(C=C1)[P+](CCCCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Introduction
Structural and Physicochemical Properties
Phosphonium, (6-bromohexyl)triphenyl-, bromide consists of a triphenylphosphonium cation linked to a bromohexyl chain, with a bromide counterion. The compound is a colorless crystalline solid soluble in organic solvents such as chloroform, benzene, and acetone . Its thermal and light stability make it suitable for reactions requiring prolonged heating or exposure to light . Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 506.25 g/mol |
| Solubility | Chloroform, benzene, acetone |
| Storage Conditions | 2–8°C |
| Thermal Stability | Stable under reflux conditions |
The bromohexyl chain confers hydrophobicity, enhancing its ability to interact with lipid membranes, while the triphenylphosphonium group facilitates mitochondrial accumulation .
Synthesis Methods
Two primary synthetic routes have been reported for this compound:
Reaction of Triphenylphosphine Bromide with Hexabromohexane
In this method, triphenylphosphine bromide reacts with hexabromohexane in an organic solvent under reflux. The product is purified via recrystallization from ethanol or acetone, yielding the target compound with high purity .
Alkylation of Triphenylphosphine with 6-Bromohexyl Bromide
A more widely used approach involves reacting triphenylphosphine with 6-bromohexyl bromide in acetonitrile or dichloromethane. The reaction proceeds under reflux, followed by recrystallization to isolate the product.
Both methods produce the compound in good yields, though the latter is favored for scalability and reduced byproduct formation .
Applications in Organic Synthesis
Phosphonium, (6-bromohexyl)triphenyl-, bromide serves as a versatile reagent in organic synthesis:
-
Cross-Coupling Reactions: The bromohexyl group participates in nucleophilic substitution reactions, enabling the formation of carbon–carbon and carbon–heteroatom bonds .
-
Cyclization Reactions: Its use in ring-closing metathesis and intramolecular cyclizations has been documented, particularly in synthesizing medium-sized heterocycles.
-
Oxidation Catalysis: The compound acts as a phase-transfer catalyst in oxidation reactions, enhancing reaction rates and selectivity .
Role in Medicinal Chemistry
The triphenylphosphonium moiety enables mitochondrial targeting, a critical feature for addressing mitochondrial dysfunction in diseases like cancer and neurodegenerative disorders . Key findings include:
-
Mitochondrial Delivery: The compound’s lipophilic cation structure allows it to traverse lipid bilayers and accumulate in mitochondria, facilitating targeted drug delivery .
-
Antiproliferative Activity: Studies on alkyltriphenylphosphonium salts reveal that cytotoxicity increases with linker length, as longer chains enhance membrane disruption and oxidative stress in cancer cells . For example, conjugates with six-carbon linkers exhibit pronounced activity against melanoma cells .
Material Science Applications
The compound’s tunable viscosity and thermal stability make it valuable in material science:
-
Ionic Liquids: It serves as a precursor for phosphonium-based ionic liquids, which are used as solvents in green chemistry applications.
-
Polymer Additives: Its incorporation into polymers improves thermal stability and flame retardancy.
Future Perspectives
Research opportunities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume